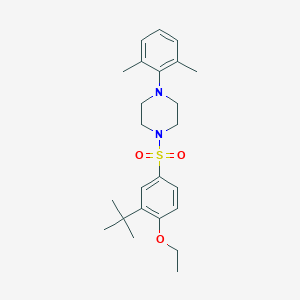![molecular formula C15H20ClN5O B6470735 3-chloro-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640955-37-7](/img/structure/B6470735.png)
3-chloro-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C15H20ClN5O and its molecular weight is 321.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.1356380 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound binds to the colchicine binding site of tubulin . This interaction inhibits tubulin polymerization, disrupting the formation and function of microtubules . As a result, it can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Biochemical Pathways
The disruption of microtubule dynamics affects multiple cellular pathways. It can lead to the inhibition of mitosis and cell division, impacting the cell cycle . Additionally, it can induce apoptosis, a form of programmed cell death, by disrupting the balance of pro-apoptotic and anti-apoptotic signals within the cell .
Pharmacokinetics
The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s interaction with tubulin and its subsequent effects on microtubule dynamics result in cell cycle arrest and apoptosis . This can lead to a reduction in the growth and proliferation of cells, particularly cancer cells that divide rapidly .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Properties
IUPAC Name |
3-chloro-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O/c16-14-11-17-4-1-15(14)22-12-13-2-6-20(7-3-13)9-10-21-8-5-18-19-21/h1,4-5,8,11,13H,2-3,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBUUBRPPTLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470655.png)
![3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470662.png)
![4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6470669.png)
![3-chloro-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470699.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6470706.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6470714.png)
![N-tert-butyl-1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470716.png)
![5-chloro-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6470725.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine](/img/structure/B6470728.png)
![N-tert-butyl-1-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}pyrrolidine-3-carboxamide](/img/structure/B6470734.png)
![3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470743.png)

![3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470767.png)

